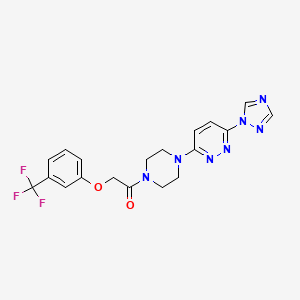

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone is a complex organic compound that features a triazole ring, a pyridazine ring, a piperazine ring, and a trifluoromethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and nitriles.

Synthesis of the pyridazine ring: This might involve the reaction of hydrazine with a suitable dicarbonyl compound.

Coupling with piperazine: The pyridazine derivative can be coupled with piperazine using a suitable coupling agent like EDCI or DCC.

Attachment of the phenoxy group: The final step could involve the reaction of the intermediate with a trifluoromethyl phenol derivative under basic conditions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions might involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to this one exhibit significant anticancer properties. Notably:

- Cytotoxicity : A related compound demonstrated high cytotoxicity against cancer cell lines such as BT-474, with an IC50 value of 0.99 μM. This effect is attributed to apoptosis induction and cell cycle arrest at sub-G1 and G2/M phases.

Case Study: Cytotoxic Effects on Cancer Cells

A study evaluated the cytotoxic effects using MTT assays, revealing significant apoptosis in BT-474 cells. Flow cytometry analysis indicated increased sub-G1 populations, confirming cell death.

Antimicrobial Properties

The compound's pyridazine derivatives have shown promising antimicrobial activities. Studies have demonstrated that certain derivatives effectively inhibit bacterial growth, suggesting that the triazole and pyridazine components contribute to these effects.

Case Study: Antimicrobial Efficacy

Research focused on evaluating the antimicrobial properties against various bacterial strains found that specific substitutions on the pyridazine ring enhanced antibacterial activity, providing insights into structure-activity relationships.

Summary of Biological Activities

| Biological Activity | IC50 Value (μM) | Cell Line/Organism | Mechanism |

|---|---|---|---|

| Cytotoxicity | 0.99 | BT-474 | Apoptosis induction |

| Antibacterial Activity | Varies | Various bacteria | Ergosterol inhibition |

Structural Information

| Property | Details |

|---|---|

| InChI | InChI=1S/C23H29N7O2/c1-4... |

| InChI Key | IZTKGSZAVVHYOJ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)... |

Mechanism of Action

The mechanism of action of 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The triazole ring could participate in hydrogen bonding or π-π interactions, while the trifluoromethyl group might enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone: can be compared with other triazole-containing compounds, such as fluconazole or itraconazole, which are known for their antifungal properties.

Pyridazine derivatives: Compounds like pyridazine-based kinase inhibitors can be compared for their biological activities.

Uniqueness

The uniqueness of this compound lies in its combination of multiple pharmacophores within a single molecule, potentially offering a broad spectrum of biological activities and applications.

Biological Activity

The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone is a complex organic molecule that incorporates multiple pharmacologically relevant moieties. Its structure suggests potential biological activities, particularly in areas such as antimicrobial, anticancer, and enzyme inhibition. This article reviews the biological activity of this compound based on existing literature and experimental findings.

Structural Overview

The compound can be broken down into several key components:

- Pyridazine Ring : Known for various biological activities including antibacterial and antifungal effects.

- Triazole Moiety : Often associated with antifungal properties and has been explored for its role in drug design.

- Piperazine Linkage : Commonly found in pharmaceuticals for its ability to enhance bioactivity and selectivity.

- Trifluoromethyl Phenoxy Group : This substitution can increase lipophilicity and influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyridazine and triazole exhibit significant antimicrobial properties. For instance, compounds containing a pyridazine structure have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The potential of the triazole moiety in enhancing antifungal activity is also well-documented, making this compound a candidate for further antimicrobial studies.

Anticancer Properties

The cytotoxicity of similar triazole-containing compounds has been evaluated in various cancer cell lines. For example, a related compound demonstrated an IC50 value of 0.99 μM against the BT-474 breast cancer cell line . This suggests that the target compound may also possess significant anticancer activity, warranting further investigation into its mechanism of action and efficacy.

Enzyme Inhibition

The piperazine component is known to interact with various enzymes. Studies have shown that related compounds can inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation . The structural features of the target compound suggest it may similarly inhibit AChE or other enzymes involved in metabolic pathways.

Case Studies

- Antimicrobial Evaluation :

- Cytotoxicity Assessment :

- Enzyme Interaction Studies :

Data Tables

| Activity Type | Reference | Observed Effect |

|---|---|---|

| Antimicrobial | Cunha et al., 2003 | Effective against Gram (+) and (-) bacteria |

| Cytotoxicity | Özçelik et al., 2010 | IC50 = 0.99 μM against BT-474 |

| Enzyme Inhibition | Özdemir et al., 2017 | Inhibition of AChE |

Properties

IUPAC Name |

1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N7O2/c20-19(21,22)14-2-1-3-15(10-14)31-11-18(30)28-8-6-27(7-9-28)16-4-5-17(26-25-16)29-13-23-12-24-29/h1-5,10,12-13H,6-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVSDYAIIFSVOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)COC4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.